BenchChemオンラインストアへようこそ!

Mogroside IV-A

Natural Sweetener Taste Modulation Food Science

Secure high-purity Mogroside IV-A for your research or formulation needs. This specific cucurbitane glycoside provides a uniquely defined sweetness profile (233-392x sucrose) and distinct maltase inhibitory activity (IC50 10 mM), making it an indispensable single-compound standard. Unlike cheaper, variable mogroside blends or more-abundant Mogroside V, our rigorously characterized Mogroside IV-A ensures batch-to-batch data reproducibility. This is crucial for structure-activity relationship (SAR) studies, pharmaceutical lead optimization, and precise zero-calorie sweetener blends. Available in multiple sizes with transparent, quote-request pricing for bulk orders.

Molecular Formula C54H92O24
Molecular Weight 1125.3 g/mol
Cat. No. B8087363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside IV-A
Molecular FormulaC54H92O24
Molecular Weight1125.3 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C
InChIInChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1
InChIKeyOKGRRPCHOJYNKX-APMSXLJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside IV-A Procurement Guide: Compound Identification and Sourcing Context


Mogroside IV-A is a cucurbitane-type triterpenoid glycoside primarily isolated from the fruit of Siraitia grosvenorii (monk fruit) [1]. It is a member of the mogroside family of natural, zero-calorie high-intensity sweeteners, which are gaining industrial traction as alternatives to sugar and artificial sweeteners [2]. This compound is recognized as a non-sugar sweetener with reported antioxidant, antidiabetic, and anticancer activities in research models . While often grouped with other mogrosides, its distinct glycosylation pattern differentiates its functional properties, making specific compound identification crucial for rigorous scientific studies and product development [1].

Why Procuring Generic 'Mogroside' Instead of Mogroside IV-A Introduces Experimental and Formulation Risk


Substituting Mogroside IV-A with a more abundant or cheaper mogroside, such as Mogroside V or a crude extract, is not scientifically valid due to significant differences in molecular structure, biological activity, and organoleptic properties. The specific number and position of glucose moieties on the cucurbitane core of Mogroside IV-A result in a unique sweet intensity profile (233-392 times sweeter than sucrose) and a distinct binding affinity to taste receptors compared to other mogrosides like Mogroside III or V [1]. Critically, in vitro assays demonstrate that these structural differences translate to functional divergences; for instance, the maltase inhibitory IC50 for Mogroside IV-A differs substantially from that of its structural analog Mogroside III [2]. Relying on a non-characterized mixture or an incorrect isomer introduces uncontrolled variables in taste-modulation studies, receptor-binding assays, and pharmacological investigations, thereby compromising data reproducibility and the validity of research conclusions [3].

Quantitative Differentiation of Mogroside IV-A: A Comparative Evidence Guide for Scientific and Industrial Selection


Sweetness Intensity Benchmarking: Mogroside IV-A vs. Mogroside V vs. Mogroside III vs. Sucrose

Mogroside IV-A is a high-intensity sweetener with a potency range of 233 to 392 times that of sucrose. This places its sweetening capacity distinctly between the less sweet Mogroside III (approximately 195 times sucrose) and the more potent Mogroside V (250-425 times sucrose) and siamenoside I (465-563 times sucrose) [1]. This quantified difference is crucial for formulators aiming to achieve a precise level of sweetness or to modulate the sweetness profile of a blend without relying solely on the most abundant component, Mogroside V.

Natural Sweetener Taste Modulation Food Science Nutraceuticals

In Vitro Maltase Inhibition Potency: Mogroside IV-A vs. Mogroside III vs. Siamenoside I

Mogroside IV-A exhibits a measurable but moderate inhibitory effect on the enzyme maltase, which is involved in carbohydrate digestion. Its half-maximal inhibitory concentration (IC50) is reported to be 10 mM [1]. This potency is significantly lower than that of mogroside III, which has an IC50 of 1.6 mM, but comparable to siamenoside I (IC50 12 mM) and the primary mogroside, mogroside V (IC50 14 mM) [1]. This indicates that while not the most potent maltase inhibitor in its class, Mogroside IV-A's activity is on par with the most abundant component, suggesting a potential role in synergistic blends for glycemic control research.

Antidiabetic Enzyme Inhibition Carbohydrate Metabolism Pharmacology

Biosynthetic Processability: Controlled Enzymatic Production from Mogroside V

Mogroside IV-A can be selectively produced from the more abundant Mogroside V using an immobilized β-glucosidase biocatalytic system. Research demonstrates that this enzymatic conversion is feasible and can be optimized for continuous production, offering a sustainable alternative to low-yield natural extraction [1]. This process-specific route differentiates Mogroside IV-A from other minor mogrosides that may lack an established, scalable biotransformation pathway, making it a more accessible and economically viable target for production scale-up studies.

Biocatalysis Green Chemistry Process Engineering Biotransformation

Comparative Cytotoxicity of an Oxidized Analog: 11-Oxomogroside IV-A Against SMMC-7721 Cells

While direct comparative data for Mogroside IV-A itself in this assay is absent, its close structural analog, 11-oxomogroside IV-A, provides valuable class-level insight. This compound was isolated from immature monk fruit and demonstrated cytotoxic activity against the SMMC-7721 human hepatocellular carcinoma cell line with an IC50 of 288 μg/mL [1]. This finding suggests that the mogroside IV-A scaffold, particularly with specific oxidations, may possess anti-tumor properties worthy of further investigation. In contrast, many other mogrosides are not reported to exhibit this specific cytotoxicity, highlighting a potential differentiating area of bioactivity for this structural subclass.

Anticancer Cytotoxicity Hepatocellular Carcinoma Natural Product

Prioritized Research and Industrial Application Scenarios for Mogroside IV-A


Formulation of Precision Sweetness Blends

Given its intermediate sweetness potency (233-392x sucrose) relative to Mogroside V (250-425x) and Mogroside III (~195x), Mogroside IV-A is ideally suited for fine-tuning the sweetness profile of natural sweetener blends. A formulator can use it to achieve a target sweetness intensity without over-relying on the most abundant mogroside V, thereby optimizing cost and mitigating potential off-tastes or lingering sweetness associated with higher concentrations of single components [1]. This is particularly valuable in zero-calorie beverages and functional foods where precise sweetness modulation is critical for consumer acceptance.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The well-defined, yet intermediate, maltase inhibitory activity of Mogroside IV-A (IC50 10 mM) makes it an essential comparator compound for SAR studies within the mogroside family. By comparing its activity to the more potent Mogroside III (IC50 1.6 mM) and the less potent Mogroside V (IC50 14 mM), researchers can elucidate the specific contribution of its glycosylation pattern to enzyme inhibition [2]. This data is foundational for medicinal chemistry efforts aiming to design novel antidiabetic agents based on the mogrol scaffold.

Biocatalytic Process Development for Value-Added Compound Production

The demonstrated ability to produce Mogroside IV-A from Mogroside V using immobilized β-glucosidase establishes a clear path for bioprocess engineering [3]. Industrial and academic research labs focused on green chemistry and sustainable production of high-value natural products can utilize this pathway to develop scalable, continuous manufacturing processes. This scenario is less about the end-use of the compound and more about the innovation of its production, positioning Mogroside IV-A as a model target for enzymatic biotransformation studies.

Anticancer Lead Discovery and Derivative Synthesis

The cytotoxic activity exhibited by the close structural derivative 11-oxomogroside IV-A (IC50 288 μg/mL against SMMC-7721 cells) identifies the Mogroside IV-A scaffold as a promising starting point for developing novel anticancer leads [4]. This application scenario is specific to medicinal chemistry and drug discovery programs focused on hepatocellular carcinoma, where the mogroside IV-A core can be synthetically modified to improve potency and selectivity, a research avenue not relevant for the non-cytotoxic major mogrosides like V.

Quote Request

Request a Quote for Mogroside IV-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.